N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-methoxybenzamide
Overview
Description
N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-methoxybenzamide is a chemical compound with the molecular formula C15H11ClF3NO2. It is known for its unique structural features, which include a trifluoromethyl group and a methoxybenzamide moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-methoxybenzamide typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-methoxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include bases like triethylamine and nucleophiles for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .
Scientific Research Applications
N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-methoxybenzamide is used in a variety of scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the methoxybenzamide moiety play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate biological activity through its unique structural features .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-4-ethoxybenzamide
- 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide
- 2-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)benzamide
- N-(2-chloro-5-(trifluoromethyl)phenyl)tetradecanamide
- 2,4-dichloro-N-(2-chloro-5-trifluoromethyl-phenyl)-benzamide
Uniqueness
N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-methoxybenzamide is unique due to its combination of a trifluoromethyl group and a methoxybenzamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O2S/c1-24-11-5-2-9(3-6-11)14(23)22-15(25)21-13-8-10(16(18,19)20)4-7-12(13)17/h2-8H,1H3,(H2,21,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJCJHTZDBKXFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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